MM-401

Vue d'ensemble

Description

MM-401 is a specific inhibitor of histone H3K4 methyltransferase MLL1 activity. It acts by reprograming mouse epiblast stem cells (EpiSCs) to naive pluripotency.

Activité Biologique

MM-401 is a potent small-molecule inhibitor specifically designed to target the MLL1 (Mixed Lineage Leukemia 1) methyltransferase activity, which plays a critical role in the pathogenesis of MLL-rearranged leukemias. This compound has garnered attention due to its selective inhibition of MLL1 without affecting other members of the MLL family, making it a promising candidate for therapeutic applications in treating MLL leukemia.

Inhibition of MLL1-WDR5 Interaction:

this compound functions by blocking the interaction between MLL1 and WDR5 (WD repeat-containing protein 5), which is essential for the integrity of the MLL1 complex. This inhibition leads to a reduction in H3K4 methylation, a modification associated with active transcription and cell proliferation in leukemia cells. The specific mechanism can be summarized as follows:

- Binding Affinity: this compound exhibits a high binding affinity for WDR5, with an IC50 value of approximately 0.32 µM, indicating its effectiveness in inhibiting MLL1 activity in vitro .

- Cellular Effects: The compound induces cell cycle arrest, apoptosis, and myeloid differentiation specifically in MLL leukemia cells while sparing normal bone marrow cells and non-MLL leukemia cells .

Table 1: Biological Activity of this compound

| Parameter | Value |

|---|---|

| IC50 (MLL1 inhibition) | 0.32 µM |

| Target Interaction | MLL1-WDR5 |

| Induced Effects | Cell cycle arrest, apoptosis, differentiation |

| Selectivity | High (non-toxic to normal cells) |

Transcriptomic Analysis

Transcriptome analyses conducted on leukemia cells treated with this compound revealed changes in gene expression patterns similar to those observed with MLL1 deletion. This supports the notion that this compound effectively mimics the loss of MLL1 function, leading to the downregulation of genes critical for leukemogenesis .

Case Studies

In a study involving various MLL-rearranged cell lines, treatment with this compound resulted in significant reductions in cell viability and proliferation rates compared to untreated controls. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and annexin V staining.

Comparison with Other Inhibitors

This compound has been compared with other small-molecule inhibitors targeting similar pathways. Notably, it has shown superior selectivity for MLL1 over other histone methyltransferases, highlighting its potential as a targeted therapy for patients with MLL-rearranged leukemias .

Table 2: Comparison of Inhibitors Targeting MLL Pathway

| Inhibitor | Target | IC50 | Selectivity |

|---|---|---|---|

| This compound | MLL1-WDR5 | 0.32 µM | High |

| MI-463 | Menin-MLL | < 10 nM | Moderate |

| MI-503 | Menin-MLL | < 10 nM | Moderate |

Applications De Recherche Scientifique

Key Features of MM-401

| Feature | Details |

|---|---|

| Target | MLL1 (Mixed Lineage Leukemia 1) |

| Mechanism | Inhibits MLL1-WDR5 interaction |

| IC50 for MLL1 Activity | 0.32 µM |

| IC50 for WDR5 Interaction | 0.9 nM |

| Effects on Cells | Induces cell cycle arrest, apoptosis |

| Selectivity | Minimal toxicity to normal cells |

Basic Research

This compound serves as a critical tool in basic research to explore the role of H3K4 methylation mediated by MLL1 in various biological contexts. By providing a pharmacological means to inhibit MLL1, researchers can investigate the functional consequences of this modification without the confounding factors associated with genetic knockout models .

Case Study: Reprogramming Epiblast Stem Cells

Research has demonstrated that this compound can induce reprogramming of mouse epiblast stem cells to naive pluripotency by modulating H3K4 methylation levels . This finding highlights the compound's potential in stem cell research and developmental biology.

Translational Research

This compound's specificity for MLL1 also opens avenues for therapeutic applications, particularly in treating acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) that exhibit overexpression of Hoxa9 or have wild-type MLL1 alleles .

Clinical Implications

The ability of this compound to induce apoptosis selectively in MLL leukemia cells positions it as a promising candidate for targeted therapies. Its efficacy has been demonstrated in various preclinical models, suggesting potential clinical applications in managing leukemias driven by MLL translocations.

Immuno-Oncology Applications

This compound has also been characterized as an anti-TNFR2 antibody that enhances T cell co-stimulation and exhibits robust anti-tumor activity . This dual functionality underscores its versatility in both hematological malignancies and solid tumors.

Table: Summary of this compound Applications

| Application Area | Description |

|---|---|

| Basic Research | Investigates H3K4 methylation functions |

| Stem Cell Research | Induces naive pluripotency reprogramming |

| Therapeutic Development | Potential treatment for AML and MDS |

| Immuno-Oncology | Enhances T cell responses against tumors |

Propriétés

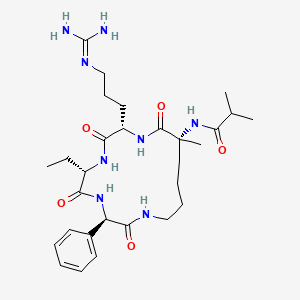

IUPAC Name |

N-[(3R,6S,9S,12R)-9-[3-(diaminomethylideneamino)propyl]-6-ethyl-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclohexadec-12-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46N8O5/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33)/t20-,21-,22+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILRGLDFBXVGOQ-ZMROOPMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N[C@@H](C(=O)NCCCC[C@@](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.